molecular formula C16H16O4Se2 B14659877 Selenanthrene, 2,3,7,8-tetramethoxy- CAS No. 50499-86-0

Selenanthrene, 2,3,7,8-tetramethoxy-

Cat. No.: B14659877
CAS No.: 50499-86-0
M. Wt: 430.2 g/mol
InChI Key: RYTMZQYCULTDRR-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethoxyselenanthrene is an organoselenium compound that has garnered interest due to its unique redox properties. It is a selenium analog of thianthrene, and its structure consists of a selenanthrene core with methoxy groups at the 2, 3, 7, and 8 positions .

Preparation Methods

The synthesis of 2,3,7,8-tetramethoxyselenanthrene involves several steps. One common method includes the reaction of selenanthrene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the proper substitution of methoxy groups at the desired positions . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 2,3,7,8-tetramethoxyselenanthrene involves its redox behavior. It can donate electrons, forming radical cations and dications, which can further interact with other molecules in charge-transfer complexes . The molecular targets and pathways involved are primarily related to its ability to participate in electron transfer processes.

Properties

CAS No.

50499-86-0

Molecular Formula

C16H16O4Se2

Molecular Weight

430.2 g/mol

IUPAC Name

2,3,7,8-tetramethoxyselenanthrene

InChI

InChI=1S/C16H16O4Se2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3

InChI Key

RYTMZQYCULTDRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1OC)[Se]C3=C([Se]2)C=C(C(=C3)OC)OC

Origin of Product

United States

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